4-Amino-6-chlorochromane-8-carboxylicacidhydrochloride
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Overview
Description
4-Amino-6-chlorochromane-8-carboxylic acid hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group attached to a chromane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chlorochromane-8-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of chromane derivatives followed by the introduction of the amino group through nucleophilic substitution. The carboxylic acid group can be introduced via oxidation reactions. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the chlorine atom to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-Amino-6-chlorochromane-8-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-chlorochromane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
- 4-Amino-6-chlorochroman-4-carboxylic acid
- 4-Amino-6-chloropyridine-3-carboxylic acid
- 4-Amino-6-chlorobenzene-1,3-dicarboxylic acid
Comparison: 4-Amino-6-chlorochromane-8-carboxylic acid hydrochloride is unique due to its chromane ring system, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and solubility profiles, making it suitable for distinct applications in research and industry.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-5-3-6-8(12)1-2-15-9(6)7(4-5)10(13)14/h3-4,8H,1-2,12H2,(H,13,14) |
InChI Key |
MUIYONBMPBAYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2C(=O)O)Cl |
Origin of Product |
United States |
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